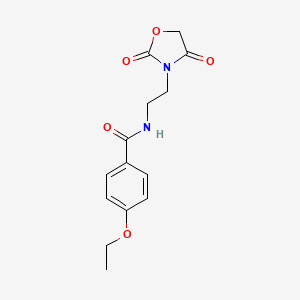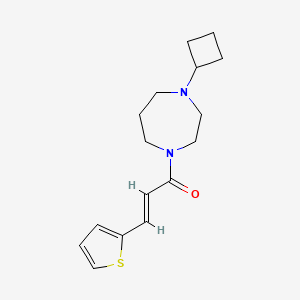
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as CTVP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CTVP belongs to the class of compounds known as diazepines, which have been found to exhibit a range of biological activities, including anxiolytic, sedative, and anticonvulsant effects. In recent years, research has focused on the synthesis, mechanism of action, and potential therapeutic applications of CTVP.
Wirkmechanismus
The exact mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is thought to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to bind to the benzodiazepine site of the GABAA receptor, enhancing the activity of GABA and leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In addition to its anxiolytic and anticonvulsant effects, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been found to have sedative properties, which may make it useful in the treatment of sleep disorders. (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is its relatively simple synthesis method, which allows for large-scale production. Additionally, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been found to be highly stable, making it a useful compound for long-term storage and use in experiments. However, one limitation of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. One area of interest is in the development of new analogs of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and its effects on the GABAergic system. Finally, there is potential for (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one to be used in the treatment of a range of neurological and inflammatory diseases, and further research is needed to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves a multi-step process that begins with the reaction of 4-cyclobutyl-1,4-diaminobutane with thiophene-2-carbaldehyde to produce the intermediate compound, (E)-3-(thiophen-2-yl)-N-(4-cyclobutyl-1,4-diazepan-1-yl)prop-2-enamide. The intermediate compound is then subjected to a cyclization reaction using acetic anhydride and sodium acetate to yield (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. The synthesis of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been optimized to improve yields and reduce the number of steps required, making it a more efficient process for large-scale production.
Wissenschaftliche Forschungsanwendungen
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been the subject of numerous scientific studies exploring its potential as a therapeutic agent. One area of research has focused on its anxiolytic effects, with studies demonstrating that (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can reduce anxiety-related behaviors in animal models. Other studies have investigated the anticonvulsant effects of (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, with promising results suggesting that it may be effective in the treatment of epilepsy. Additionally, (E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(8-7-15-6-2-13-20-15)18-10-3-9-17(11-12-18)14-4-1-5-14/h2,6-8,13-14H,1,3-5,9-12H2/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJCTCXNRSAVLY-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

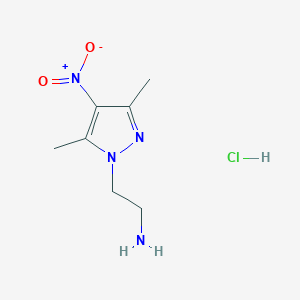
![(1,3-Dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2396908.png)
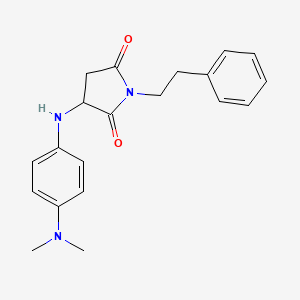
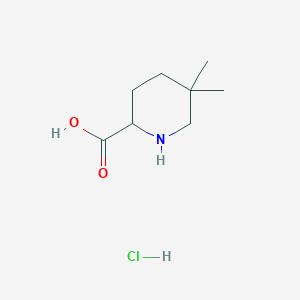

![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)
![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)
![2-[(5-Bromopyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2396920.png)
![Ethyl 6-(2-chloropropanoylamino)-2,2-difluorospiro[3.3]heptane-6-carboxylate](/img/structure/B2396921.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2396922.png)
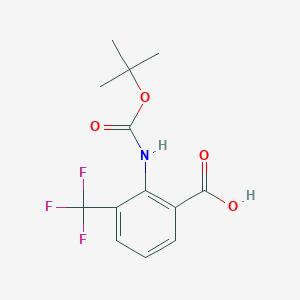
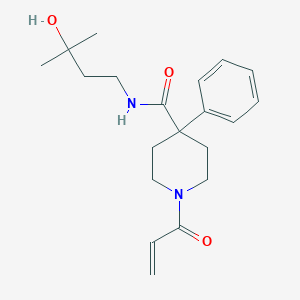
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid](/img/structure/B2396926.png)
